2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole
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Overview
Description
2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole is a complex organic compound that features both indole and oxazole moieties. Indole derivatives are known for their significant biological activities, while oxazole rings are common in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole typically involves the construction of the indole and oxazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and oxazoles, which can have different biological and chemical properties .
Scientific Research Applications
2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-indoleacetic acid: Another indole derivative with biological activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole structures used in medicinal chemistry.
Uniqueness
2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole is unique due to the combination of indole and oxazole rings, which provides a distinct set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O/c1-10-15-12(9-17-10)7-11-8-16(2)14-6-4-3-5-13(11)14/h3-6,8,12H,7,9H2,1-2H3 |
InChI Key |
WESXJFZJUWNWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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